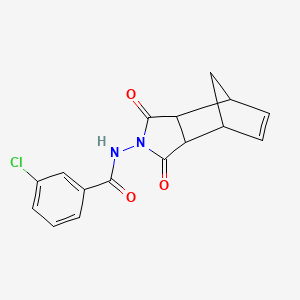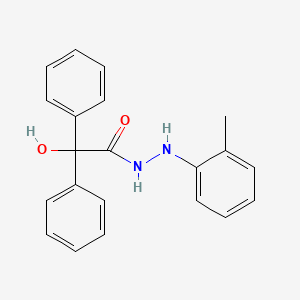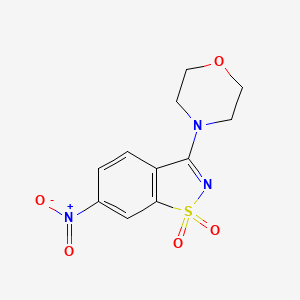![molecular formula C29H19BrFNO3 B11538442 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538442.png)
4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound that features a combination of fluorophenyl, imino, and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate typically involves a multi-step process. One common method includes the condensation of 4-fluorocinnamaldehyde with 4-aminobenzophenone to form an imine intermediate. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromine atom in the benzoate group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as photoactive polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The fluorophenyl and bromobenzoate groups may enhance the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
- 4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl 3-bromobenzoate
Comparison: Compared to similar compounds, 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate is unique due to the presence of both fluorophenyl and bromobenzoate groups, which may confer distinct chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile building block in synthetic chemistry and its applicability in various research fields.
Properties
Molecular Formula |
C29H19BrFNO3 |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
[4-[[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl]iminomethyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C29H19BrFNO3/c30-24-3-1-2-23(18-24)29(34)35-27-15-6-21(7-16-27)19-32-26-13-9-22(10-14-26)28(33)17-8-20-4-11-25(31)12-5-20/h1-19H/b17-8+,32-19? |
InChI Key |
QGDVMOXXBQQMCW-XISNBMQKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538374.png)
![5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-iodophenyl)-5-oxopentanamide](/img/structure/B11538379.png)
![(1S,2S,3aR)-2-(3-bromophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538383.png)
![2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11538395.png)
![N-Cyclopentylidene-N'-(1,1-dioxo-1H-benzo[d]isothiazol-3-yl)-hydrazine](/img/structure/B11538400.png)
![4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11538403.png)

![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11538412.png)
![3-bromo-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11538419.png)
![3-Hydroxy-N'-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11538426.png)
![N-(4-Phenoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11538433.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11538441.png)


